A Technical Guide to rac-Nicotine-1,2',3',4',5',6'-13C6 (CAS 1189715-49-8): Applications in Quantitative Bioanalysis and Metabolic Research
A Technical Guide to rac-Nicotine-1,2',3',4',5',6'-13C6 (CAS 1189715-49-8): Applications in Quantitative Bioanalysis and Metabolic Research
Executive Summary
The quantification of nicotine and its metabolites in complex biological matrices presents significant analytical challenges, including matrix effects, low endogenous concentrations, and the need for high precision and accuracy. rac-Nicotine-1,2',3',4',5',6'-13C6, a stable isotope-labeled (SIL) analog of nicotine, serves as a critical tool to overcome these obstacles. Its primary application is as an internal standard (IS) in isotope dilution mass spectrometry (IDMS), the gold-standard analytical technique for quantitative bioanalysis. This guide provides an in-depth technical overview of rac-Nicotine-13C6, detailing its physicochemical properties, its integral role in robust bioanalytical workflows, and its application in advanced pharmacokinetic and metabolic studies. The principles and protocols outlined herein are intended for researchers, scientists, and drug development professionals engaged in nicotine-related research, from tobacco exposure studies to the development of smoking cessation therapies.
The Imperative for Stable Isotope Labeling in Nicotine Research
The Challenge of Nicotine Quantification in Biological Matrices
Nicotine is a small, basic alkaloid that is extensively metabolized and present in various biological samples, often at low concentrations[1][2]. The accurate measurement of nicotine and its metabolites like cotinine and trans-3'-hydroxycotinine is essential for assessing tobacco use, exposure to secondhand smoke, and for pharmacokinetic studies of nicotine replacement therapies[2][3]. However, biological matrices such as plasma, urine, and saliva are inherently complex. Endogenous lipids, proteins, and salts can interfere with analysis, causing ion suppression or enhancement in the mass spectrometer, leading to inaccurate results[4]. Furthermore, sample preparation steps, including protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), can result in variable analyte loss[3][4].
The Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is the benchmark for achieving the highest accuracy and precision in quantitative analysis. The technique involves adding a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the sample preparation process[4]. This SIL internal standard is nearly identical to the unlabeled (native) analyte in its chemical and physical properties. Consequently, it co-elutes during chromatography and experiences the same extraction losses and matrix-induced ion suppression or enhancement as the native analyte[5].
Because the mass spectrometer can differentiate between the light (native) and heavy (labeled) forms of the molecule based on their mass-to-charge ratio (m/z), the ratio of the native analyte to the SIL internal standard is measured. This ratio remains constant throughout the entire analytical process, regardless of sample loss or matrix effects. This self-validating system corrects for experimental variations, enabling highly reliable quantification[5].
Why 13C6 Labeling? The Analytical Advantage
While deuterated standards (e.g., Nicotine-d4) are widely used, 13C-labeled standards offer distinct advantages[6][7]. The six 13C atoms in rac-Nicotine-13C6 provide a significant mass shift of +6 Da. This large shift moves the signal for the internal standard far from the natural isotopic distribution of the unlabeled analyte, preventing any potential for isotopic crosstalk or interference, which can be a concern with lower mass shifts. Furthermore, deuterium labeling can sometimes lead to slight changes in retention time on chromatographic columns, causing partial separation from the native analyte. The carbon-13 bond is more similar in nature to the carbon-12 bond than the carbon-deuterium bond is to the carbon-hydrogen bond, making 13C-labeled standards less prone to this "isotopic effect" and ensuring ideal co-elution.
Physicochemical and Spectroscopic Profile
The utility of rac-Nicotine-13C6 is grounded in its specific chemical and spectral properties that make it an ideal surrogate for native nicotine in mass spectrometric analysis.
Chemical Structure and Properties
rac-Nicotine-1,2',3',4',5',6'-13C6 is a racemic mixture containing equal parts (S)- and (R)-nicotine, with all six carbon atoms of the pyridine ring substituted with the stable isotope, carbon-13[].
| Property | Value | Reference |
| CAS Number | 1189715-49-8 | [] |
| Chemical Name | rac-3-(1-Methyl-2-pyrrolidinyl)pyridine-1,2,3,4,5,6-¹³C₆ | N/A |
| Molecular Formula | ¹³C₆C₄H₁₄N₂ | [9] |
| Molecular Weight | 168.20 g/mol (approx.) | Calculated |
| Unlabeled MW | 162.23 g/mol | [10] |
| Appearance | Colorless to light yellow or brown liquid | [10] |
Mass Spectrometry (MS) Profile
In mass spectrometry, particularly with electrospray ionization (ESI) in positive mode, nicotine is typically observed as a protonated molecule, [M+H]⁺. The key distinction for rac-Nicotine-13C6 is its m/z value.
-
Unlabeled Nicotine [M+H]⁺: m/z 163.1
-
Nicotine-13C6 [M+H]⁺: m/z 169.1
When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), both molecules produce characteristic fragment ions. The most common fragmentation involves the loss of the N-methylpyrrolidine group or cleavage within the pyrrolidine ring. Fragments containing the labeled pyridine ring will retain the +6 Da mass shift. For example, a prominent fragment of nicotine is at m/z 84, corresponding to the protonated N-methylpyrrolidine ring; this fragment would appear at the same m/z for both labeled and unlabeled nicotine. However, another key fragment at m/z 133 for native nicotine (loss of N-CH₃) would appear at m/z 139 for the 13C6 version[11][12].
Nuclear Magnetic Resonance (NMR) Spectroscopy Profile
NMR spectroscopy is a definitive tool for confirming the identity and isotopic labeling pattern of the standard.
-
¹³C NMR: The spectrum of unlabeled nicotine shows six distinct signals for the aromatic carbons of the pyridine ring[13][14]. For rac-Nicotine-13C6, these signals will be dramatically enhanced due to the nearly 100% ¹³C enrichment at these positions, confirming the location of the labels.
-
¹H NMR: The proton signals of the pyridine ring in the labeled compound will exhibit complex splitting patterns due to strong one-bond and multi-bond coupling (¹JCH, ²JCH, etc.) with the adjacent ¹³C nuclei, which is absent in the unlabeled compound[15][16]. This provides unambiguous proof of the labeling pattern.
The Role of rac-Nicotine-13C6 in Bioanalytical Methodologies
Core Application: The Internal Standard in LC-MS/MS
The primary and most critical application of rac-Nicotine-13C6 is as an internal standard for the quantification of nicotine and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2][17]. Its near-identical chemical behavior ensures that it tracks the native analyte through every step of the analytical process, providing a self-validating system for accurate measurement.
Workflow: A Self-Validating System for Nicotine Quantification
A robust bioanalytical workflow is designed to minimize variability and ensure accuracy. The introduction of the SIL IS at the earliest stage is fundamental to this design.
Caption: Bioanalytical workflow for nicotine quantification using a SIL-IS.
Detailed Protocol: Quantification of Nicotine and Metabolites in Human Plasma
This protocol provides a representative methodology for the simultaneous quantification of nicotine, cotinine, and trans-3'-hydroxycotinine in human plasma using rac-Nicotine-13C6 and other appropriate SIL internal standards.
1. Materials and Reagents:
-
Human plasma (K2-EDTA)
-
rac-Nicotine-13C6, Cotinine-d3, trans-3'-hydroxycotinine-d3 (Internal Standards)
-
Nicotine, Cotinine, trans-3'-hydroxycotinine (Native Standards)
-
Methanol, Acetonitrile (LC-MS Grade)
-
Dichloromethane, Isopropanol (HPLC Grade)
-
Ammonium Hydroxide
-
Solid Phase Extraction (SPE) Cartridges (e.g., mixed-mode cation exchange)
2. Sample Preparation (SPE):
-
Prepare a stock solution of the internal standards (e.g., 100 ng/mL of each IS) in methanol.
-
To 200 µL of plasma sample, calibrator, or quality control (QC) sample, add 50 µL of the combined internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 500 µL of 100 mM ammonium hydroxide and vortex again. This step ensures the analytes are in a neutral state for binding to the SPE sorbent.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interferences.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in dichloromethane:isopropanol (80:20 v/v). The basic mobile phase protonates the sorbent and deprotonates the analytes, facilitating their elution.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis:
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Mass Spectrometer: Triple Quadrupole (QQQ)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| Nicotine | 163.1 | 132.1 | 15 |
| rac-Nicotine-13C6 (IS) | 169.1 | 138.1 | 15 |
| Cotinine | 177.1 | 98.0 | 22 |
| Cotinine-d3 (IS) | 180.1 | 101.0 | 22 |
| trans-3'-OH-Cotinine | 193.1 | 80.1 | 25 |
| trans-3'-OH-Cotinine-d3 (IS) | 196.1 | 80.1 | 25 |
| Caption: Example LC-MS/MS MRM parameters for nicotine and its metabolites. |
Application in Nicotine Metabolism and Pharmacokinetic (PK) Studies
Mapping the Metabolic Landscape of Nicotine
Nicotine undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP2A6, with UDP-glucuronosyltransferases (UGTs) also playing a role[18][19]. Approximately 70-80% of nicotine is converted to cotinine via a nicotine-Δ1'(5')-iminium ion intermediate[20]. Cotinine is further metabolized, primarily to trans-3'-hydroxycotinine. Using SIL internal standards like rac-Nicotine-13C6 allows for the precise quantification of not just the parent drug but this entire cascade of key metabolites in a single analytical run[4][18].
Caption: Simplified major metabolic pathways of nicotine in humans.[18][20]
Causality: Why Labeled Standards are Essential for Pharmacokinetics
In pharmacokinetic (PK) studies, researchers aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. Stable isotope-labeled compounds are indispensable for this work[21][22]. When a labeled version of a drug is administered, it can be distinguished from any pre-existing native drug in the subject's system (e.g., from environmental tobacco smoke). This allows for the precise determination of PK parameters like clearance, volume of distribution, and elimination half-life for the administered dose without confounding background levels[21][23].
Case Study: Microdialysis in Preclinical Models
Microdialysis is a powerful technique for measuring unbound concentrations of drugs and neurotransmitters in the interstitial fluid of specific tissues, such as the brain, in freely moving animals[23]. The samples collected (dialysates) are of very low volume and contain minute concentrations of the analyte. The use of a SIL internal standard is critical for achieving the required sensitivity and accuracy[24][25]. Studies using this approach have been instrumental in understanding the dynamic relationship between nicotine concentrations in the blood and the brain, providing crucial insights into its addictive properties and neurological effects[24][25]. The robustness provided by the SIL-IS ensures that the subtle, time-dependent changes in brain nicotine levels are measured reliably.
Synthesis and Quality Control Considerations
General Synthesis Strategy
The synthesis of isotopically labeled compounds is a specialized process. For rac-Nicotine-13C6, the synthesis would logically start with a commercially available, fully labeled precursor, such as [¹³C₆]-pyridine or a derivative thereof. The pyrrolidine ring would then be constructed and attached to the labeled pyridine core through a series of organic reactions[26]. The final step would involve the N-methylation of the pyrrolidine ring to yield the final product. The complexity of these syntheses underscores the importance of sourcing such standards from reputable manufacturers who can certify their structure and purity.
Ensuring Isotopic and Chemical Purity
The quality of the SIL internal standard is paramount. Two key parameters must be validated:
-
Isotopic Purity (or Enrichment): This refers to the percentage of the SIL-IS molecules that contain all six ¹³C atoms. High isotopic enrichment (>99%) is necessary to ensure a strong signal for the IS and to minimize any contribution to the native analyte's signal. This is typically confirmed by high-resolution mass spectrometry.
-
Chemical Purity: The SIL-IS must be free of its unlabeled counterpart. The presence of unlabeled nicotine in the IS solution would artificially inflate the measured concentration of the native analyte, leading to a positive bias in the results. This is assessed by analyzing the IS solution without any added native analyte to ensure the signal at the native m/z is negligible.
Conclusion and Future Perspectives
rac-Nicotine-1,2',3',4',5',6'-13C6 is more than just a chemical reagent; it is an enabling tool for high-fidelity research. By providing an internal reference that perfectly mimics the behavior of native nicotine through extraction and analysis, it allows for the generation of highly accurate and precise quantitative data. This level of confidence is indispensable for regulatory submissions, clinical trials, and fundamental research into nicotine's effects. As new nicotine delivery systems like e-cigarettes and oral pouches continue to evolve, the need for robust analytical methods to assess nicotine exposure and metabolism will only grow[27]. rac-Nicotine-13C6 and other stable isotope-labeled standards will remain at the core of these efforts, ensuring that scientists and regulators can make decisions based on the most reliable data possible.
References
-
Study of pharmacokinetics of nicotine in local brain by using microdialysis and stable labeled isotope. (2011). PubMed. Available at: [Link]
-
Nicotine Pharmacokinetics in Rat Brain and Blood by Simultaneous Microdialysis, Stable-Isotope Labeling, and UHPLC–HRMS: Determination of Nicotine Metabolites. (2019). ACS Publications. Available at: [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Pharmacological Reviews. Available at: [Link]
-
Clinical Research Spotlight: Nicotine Method. (2021). BioPharma Services. Available at: [Link]
-
Benowitz, N. L., Jacob, P. 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. Clinical Pharmacology & Therapeutics. Available at: [Link]
-
Benowitz, N. L., Jacob, P. 3rd, Denaro, C., & Jenkins, R. (1991). Stable isotope studies of nicotine kinetics and bioavailability. ResearchGate. Available at: [Link]
-
Nicotine Pharmacokinetics in Rat Brain and Blood by Simultaneous Microdialysis, Stable-Isotope Labeling, and UHPLC-HRMS. (2019). PubMed. Available at: [Link]
-
Studies on the Metabolic Fate of ($)-Nicotine and Its Pyrrolic Analog –Nicotyrine. (2023). Oxford Academic. Available at: [Link]
-
McGuffey, J. E., Wei, B., Bernert, J. T., Morrow, J. C., Xia, B., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine. CDC Stacks. Available at: [Link]
-
Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry. (2013). PMC. Available at: [Link]
-
Denton, T. T., & Xiao, Y. (2018). Biochemistry of nicotine metabolism and its relevance to lung cancer. PMC. Available at: [Link]
-
Research Breakdown on Nicotine. (2025). Examine.com. Available at: [Link]
-
Nicotine (Nic). ABF. Available at: [Link]
-
Nicotine and Metabolic Health: Unveiling the Long-Term Risks. ZION Performance. Available at: [Link]
-
Al-Delaimy, W. K. (2014). Recent Advances in MS Methods for Nicotine and Metabolite Analysis in Human Matrices: Clinical Perspectives. Taylor & Francis Online. Available at: [Link]
-
Chapter 1 Alkaloids. Wiley-VCH. Available at: [Link]
-
Determination of enantiomeric purity of nicotine in pharmaceutical preparations by 13C-NMR in the presence of a chiral lanthanide shift reagent. (1993). PubMed. Available at: [Link]
-
Nicotine - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
-
Analysis and differentiation of tobacco-derived and synthetic nicotine products. (2022). PLOS ONE. Available at: [Link]
-
Representative 1H-[13C]-NMR spectrum of cortical tissue extract of nicotine-. (2012). ResearchGate. Available at: [Link]
-
Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. (2014). PubMed. Available at: [Link]
-
Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. (2022). Scientific Reports. Available at: [Link]
-
Parameters for the analysis of nicotine metabolites and internal standard by LC-Orbitrap. ResearchGate. Available at: [Link]
-
A Rapid and Sensitive SPE-LC/MS/MS Method for the Determination of Nicotine and its Metabolites in Human Urine. Phenomenex. Available at: [Link]
-
The Biosynthesis of Nicotine from Isotopically Labeled Nicotinic Acids 1. (1959). ACS Publications. Available at: [Link]
-
How does mass spectroscopy of nicotine work? (2014). Chemistry Stack Exchange. Available at: [Link]
-
Application of HPLC-QQQ-MS/MS and New RP-HPLC-DAD System Utilizing the Chaotropic Effect for Determination of Nicotine and Its Major Metabolites Cotinine, and trans-3′-Hydroxycotinine in Human Plasma Samples. (2022). MDPI. Available at: [Link]
-
Analysis and differentiation of tobacco-derived and synthetic nicotine products: Addressing an urgent regulatory issue. ChemRxiv. Available at: [Link]
-
Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. (2024). PubMed. Available at: [Link]
-
Comparison of genotoxic impurities in extracted nicotine vs. synthetic nicotine. Semantic Scholar. Available at: [Link]
-
Total enantioselective synthesis of (S)-Nicotine. University of Bath. Available at: [Link]
-
Determination of Glycerol, Propylene Glycol, and Nicotine as the Main Components in Refill Liquids for Electronic Cigarettes. (2023). MDPI. Available at: [Link]
-
Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method. (2018). Future Science. Available at: [Link]
-
Nicotine | C10H14N2. PubChem. Available at: [Link]
-
Chemical characterization of tobacco-free “modern” oral nicotine pouches and their position on the toxicant and risk continuums. (2021). Snusforumet. Available at: [Link]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Direct Quantitative Analysis of Nicotine Alkaloids from Biofluid Samples using Paper Spray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (±)-烟碱-D4标准液 CRM 溶液 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 7. Analysis of nicotine in plasma, brain, and hair samples with the same LC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (R,S)-N'-Nitrosonornicotine-13C6 | LGC Standards [lgcstandards.com]
- 10. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotine(54-11-5) 13C NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. application.wiley-vch.de [application.wiley-vch.de]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochemistry of nicotine metabolism and its relevance to lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. examine.com [examine.com]
- 21. Stable isotope studies of nicotine kinetics and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. [Study of pharmacokinetics of nicotine in local brain by using microdialysis and stable labeled isotope] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Nicotine Pharmacokinetics in Rat Brain and Blood by Simultaneous Microdialysis, Stable-Isotope Labeling, and UHPLC-HRMS: Determination of Nicotine Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. documents.thermofisher.com [documents.thermofisher.com]
